molecular formula C14H14N4O3 B5815941 N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-nitrobenzamide

N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-nitrobenzamide

Cat. No. B5815941
M. Wt: 286.29 g/mol
InChI Key: GSMTWTGQSIDFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-nitrobenzamide (or DMNB) is a chemical compound that has been extensively studied for its various applications in scientific research. DMNB is a derivative of benzamide and is used as a fluorescent probe for the detection of protein kinase activity.

Scientific Research Applications

DMNB is widely used as a fluorescent probe for the detection of protein kinase activity. Protein kinases are enzymes that are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. DMNB is used to detect the activity of protein kinases by measuring the fluorescence intensity of the phosphorylated DMNB.

Mechanism of Action

DMNB works by undergoing a phosphorylation reaction with protein kinases. The nitro group on the benzamide ring of DMNB is reduced to an amino group upon phosphorylation, resulting in a significant increase in fluorescence intensity. This increase in fluorescence intensity is used to detect the activity of protein kinases.
Biochemical and Physiological Effects:
DMNB has no known biochemical or physiological effects on cells or tissues. It is a non-toxic and non-invasive probe that is used solely for the detection of protein kinase activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of DMNB is its high sensitivity and specificity for protein kinase activity. It can detect even low levels of protein kinase activity with high accuracy. Additionally, DMNB is non-toxic and non-invasive, making it an ideal probe for live-cell imaging.
However, DMNB has some limitations as well. It requires the use of specialized equipment such as a fluorescence microscope for detection, which can be expensive. Additionally, DMNB can only detect the activity of protein kinases that phosphorylate substrates on serine or threonine residues, and not on tyrosine residues.

Future Directions

There are several future directions for the use of DMNB in scientific research. One area of interest is the development of new fluorescent probes that can detect the activity of other enzymes involved in cellular processes such as phosphatases and proteases. Additionally, DMNB can be used in combination with other probes to study complex cellular processes such as signal transduction pathways.
Conclusion:
In conclusion, DMNB is a valuable tool for the detection of protein kinase activity in scientific research. Its high sensitivity and specificity make it an ideal probe for live-cell imaging, and its non-toxic and non-invasive nature make it safe for use in lab experiments. While it has some limitations, DMNB has several future directions for its use in the study of cellular processes.

Synthesis Methods

DMNB can be synthesized by reacting 4,6-dimethyl-2-pyrimidinamine with 3-methyl-4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain pure DMNB.

properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-8-6-11(4-5-12(8)18(20)21)13(19)17-14-15-9(2)7-10(3)16-14/h4-7H,1-3H3,(H,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMTWTGQSIDFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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